molecular formula C22H30O14 B1179747 6'-O-beta-D-Glucosylgentiopicroside CAS No. 115713-06-9

6'-O-beta-D-Glucosylgentiopicroside

Cat. No.: B1179747
CAS No.: 115713-06-9
M. Wt: 518.5 g/mol
InChI Key: BERNCPGDRADLCG-KEXDUYRESA-N
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Mechanism of Action

Target of Action

6’-O-beta-D-Glucosylgentiopicroside, a secoiridoid isolated from the roots of G. straminea , primarily targets the N-formyl-methionyl-leucyl-phenylalanine (fMLP) . fMLP is a chemotactic peptide that plays a crucial role in the immune response by inducing the generation of superoxide anions in phagocytes .

Mode of Action

The compound interacts with its target, fMLP, by strongly suppressing the fMLP-induced generation of superoxide anions . This interaction results in a decrease in the oxidative stress response, which can have various downstream effects on cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by 6’-O-beta-D-Glucosylgentiopicroside is the reactive oxygen species (ROS) pathway . By suppressing the generation of superoxide anions, the compound reduces the overall level of ROS in the cell . This can have downstream effects on various cellular processes, including inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 6’-O-beta-D-Glucosylgentiopicroside’s action primarily involve the reduction of oxidative stress . By suppressing the generation of superoxide anions, the compound can reduce the overall level of ROS in the cell . This can lead to a decrease in oxidative damage to cellular components, potentially protecting the cell from various forms of stress .

Action Environment

The action, efficacy, and stability of 6’-O-beta-D-Glucosylgentiopicroside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity

Biochemical Analysis

Biochemical Properties

Glucosylgentiopicroside plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of superoxide anions induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils . This interaction suggests that Glucosylgentiopicroside may modulate oxidative stress responses. Additionally, it has been reported to interact with metabolic enzymes and proteases, influencing their activity .

Cellular Effects

Glucosylgentiopicroside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, Glucosylgentiopicroside ameliorates abnormalities in lipid and glucose metabolism, which are common in type 2 diabetes . Furthermore, it has been shown to inhibit the production of advanced glycation end-products (AGEs) and reduce oxidative stress in skin fibroblasts .

Molecular Mechanism

At the molecular level, Glucosylgentiopicroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the receptor for AGEs (RAGE) pathway, thereby reducing the expression of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) . Additionally, it modulates the PI3K/AKT signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of Glucosylgentiopicroside can change over time in laboratory settings. Studies have shown that it remains stable under specific conditions but may degrade over extended periods. Long-term exposure to Glucosylgentiopicroside has been associated with sustained inhibition of oxidative stress and inflammatory responses in vitro

Dosage Effects in Animal Models

The effects of Glucosylgentiopicroside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause adverse effects, including toxicity . For instance, in diabetic animal models, varying doses of Glucosylgentiopicroside have been used to study its impact on glucose metabolism and insulin sensitivity .

Metabolic Pathways

Glucosylgentiopicroside is involved in several metabolic pathways. It undergoes biotransformation through hydrolysis, isomerization, reduction, and oxidation reactions . Enzymes such as β-glucosidase play a crucial role in its metabolism, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.

Transport and Distribution

Within cells and tissues, Glucosylgentiopicroside is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, it has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is vital for optimizing its clinical applications.

Subcellular Localization

Glucosylgentiopicroside’s subcellular localization influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it localizes to the Golgi apparatus and cytosol, where it interacts with glycosyltransferases and other enzymes . This subcellular localization is crucial for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-O-beta-D-Glucosylgentiopicroside typically involves the extraction from natural sources, particularly the roots of Gentiana straminea . The extraction process includes several steps such as drying, grinding, and solvent extraction using organic solvents like methanol, ethanol, or DMSO . The compound is then purified through chromatographic techniques to achieve high purity levels.

Industrial Production Methods

Industrial production of 6’-O-beta-D-Glucosylgentiopicroside follows similar extraction and purification processes but on a larger scale. The roots of Gentiana straminea are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the compound is purified using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions

6’-O-beta-D-Glucosylgentiopicroside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNCPGDRADLCG-KEXDUYRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302205
Record name 6′-O-β-D-Glucosylgentiopicroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115713-06-9
Record name 6′-O-β-D-Glucosylgentiopicroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115713-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6′-O-β-D-Glucosylgentiopicroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is glucosylgentiopicroside and where is it found?

A1: Glucosylgentiopicroside (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]

Q2: How can I differentiate between different Gentiana species based on their chemical composition?

A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like glucosylgentiopicroside, to distinguish between the species. []

Q3: Has glucosylgentiopicroside been isolated and characterized from any specific Gentiana species?

A4: Yes, glucosylgentiopicroside has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []

Q4: What analytical techniques are commonly employed for the identification and quantification of glucosylgentiopicroside?

A4: Various analytical techniques are utilized for the characterization and quantification of glucosylgentiopicroside. These include:

  • HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying glucosylgentiopicroside in plant extracts. [, ]
  • LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of glucosylgentiopicroside and other compounds present in Gentiana species. []
  • Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including glucosylgentiopicroside, using a single reference standard. []

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